Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a significant intermediate compound in organic synthesis, particularly in the development of pharmaceuticals. It belongs to the class of pyrrolo-pyrimidine derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential as an enzyme inhibitor and its applications in medicinal chemistry.
The compound is classified under heterocyclic compounds, specifically as a pyrrolo-pyrimidine derivative. Its molecular formula is , and it is recognized for its role in various biochemical pathways. The InChI (International Chemical Identifier) code for methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is provided in chemical databases, ensuring precise identification and classification in scientific literature.
The synthesis of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be outlined in several key steps:
This synthesis method highlights the use of traditional organic synthesis techniques alongside modern approaches such as microwave-assisted synthesis for improved efficiency and yield.
The molecular structure of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate features a pyrrolopyrimidine framework. Key structural characteristics include:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.6 g/mol |
InChI | 1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12)... |
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate participates in various chemical reactions due to its functional groups:
The mechanism of action for methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves:
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exhibits several notable physical and chemical properties:
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate finds applications primarily in medicinal chemistry:
The C2 chlorine atom in methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate serves as a critical electrophilic site for nucleophilic aromatic substitution (SNAr), enabling diverse functionalization. This reactivity is enhanced by the electron-deficient pyrimidine ring, which stabilizes the Meisenheimer complex during displacement. Recent studies demonstrate that acid catalysis significantly accelerates amination with anilines in aqueous media. Specifically, 0.1 equivalents of HCl in water at 80°C achieves >98% conversion within 6 hours by transiently protonating the pyrimidine nitrogen, augmenting its electrophilicity [6]. This contrasts with traditional alcoholic solvents (e.g., 2-propanol), where competing solvolysis generates up to 5% of ether byproducts [6].
Steric and electronic effects profoundly influence substitution kinetics. Ortho-substituted anilines with pKa <1 exhibit poor reactivity due to steric hindrance and extensive protonation under acidic conditions. Conversely, electron-rich anilines (e.g., 4-ethoxy aniline, pKa 5.19) achieve 94% yield in 3 hours due to enhanced nucleophilicity [6]. Non-acidic conditions are essential for aliphatic amines, as demonstrated by potassium fluoride-mediated reactions in water [6].
Table 1: Solvent and Acid Effects on Amination of 2-Chloropyrrolopyrimidines
Solvent | Acid (equiv) | Aniline pKa | Reaction Time (h) | Yield (%) | Solvolysis Byproduct (%) |
---|---|---|---|---|---|
Water | 0.1 HCl | 5.19 | 3 | 94 | <1 |
Water | 1.0 HCl | 4.58 | 6 | 98 | 1 |
2-Propanol | 0.1 HCl | 4.58 | 22 | 85 | 5 |
Ethanol | 0.1 HCl | 4.46 | 6 | 87 | 3 |
Nickel/copper bimetallic systems enable efficient C-C bond formation at the C4 position, facilitating the introduction of cyclopentyl and acrylate groups. A representative synthesis involves nickel/copper-catalyzed coupling between 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and methyl acrylate. Optimized conditions (NiCl₂/CuI, triphenylphosphine, ethanol, 65°C, 8h) afford methyl 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]acrylate in 73% yield [1]. This step is critical for constructing the pyrrolopyrimidine core via subsequent cyclization.
Intramolecular cyclocondensation of the acrylate intermediate is achieved using cuprous chloride (CuCl) and triethylamine in DMSO at 70°C for 12 hours, yielding the dihydro-pyrrolopyrimidine precursor with 97.6% purity [1] [3]. Oxidation with DDQ in THF (40–70°C) then aromatizes the system, forming the methyl ester functionality at C5/C6 (85–90% yield). This cascade avoids palladium catalysts, reducing costs and eliminating residual metal contamination [1]. Alternative routes utilize protecting group strategies, such as Boc protection of the pyrrole nitrogen before iodination at C6, enabling Suzuki couplings for aryl diversification [4] .
Table 2: Catalytic Systems for Cyclopentyl and Methyl Acrylate Incorporation
Reaction Step | Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Acrylate Coupling | NiCl₂/CuI | Triphenylphosphine | Ethanol | 65 | 73.1 |
Intramolecular Cyclization | CuCl | Triethylamine | DMSO | 70 | 97.6 (purity) |
Aromatization | DDQ | None | THF | 40–70 | 85–90 |
The C5/C6 ester group in methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate serves as a versatile handle for derivatization. Base-mediated hydrolysis converts the methyl ester to the carboxylic acid using NaOH (2M) in THF/water (3:1) at 60°C [4] [10]. This acid intermediate is pivotal for synthesizing amide-based kinase inhibitors via carbodiimide coupling. For example, EDC/HOBt-mediated coupling with substituted anilines in DMF yields derivatives like (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides, crucial for RET kinase inhibition .
Transesterification is achievable under acid catalysis (e.g., HCl in ethanol), though competing hydrolysis requires careful control of water content [5] . Alternatively, ester interchange employs titanium(IV) isopropoxide to drive equilibria toward ethyl or propyl analogs. The methyl ester’s electron-withdrawing nature also modulates the ring’s electrophilicity, accelerating subsequent C2 substitutions compared to carboxylate salts [4] .
Transition metals enable regioselective cyclization to construct the pyrrolo[2,3-d]pyrimidine core. Copper(I) catalysis (CuCl/Et₃N) facilitates intramolecular enolate attack on the adjacent chloro-pyrimidine, forming the dihydro fused ring system [1] [3]. This step exhibits exceptional atom economy but requires anhydrous conditions to prevent catalyst deactivation.
For advanced intermediates, palladium-catalyzed cyclizations are employed, particularly when forming C-C bonds between heterocyclic fragments. Pd(dppf)Cl₂ with cesium carbonate in dioxane enables Suzuki-Miyaura coupling of iodopyrrolopyrimidines with boronic acids, installing aryl groups at C6 prior to ester hydrolysis [4] [9]. Additionally, hydrogenation catalysts (Pd/C, H₂) reduce nitro groups or remove benzyl protections without affecting the chloro substituent [3] [9]. Catalyst loadings below 5 mol% are typically sufficient, minimizing residual metals in pharmaceutical intermediates.
Table 3: Transition Metal Catalysts for Cyclization and Functionalization
Reaction Type | Catalyst | Additive | Key Intermediate | Yield (%) |
---|---|---|---|---|
Intramolecular Cyclization | CuCl | Et₃N | Dihydro-pyrrolo[2,3-d]pyrimidine | >97 |
Suzuki Coupling | Pd(dppf)Cl₂ | Cs₂CO₃ | 6-Aryl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 75–92 |
Debenzylation | Pd/C (10%) | H₂ (1 atm) | 7-Deprotected pyrrolopyrimidine | 88 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8